molecular formula C9H10BrFO2 B1368871 2-(2-Bromoethoxy)-4-fluoro-1-methoxybenzene

2-(2-Bromoethoxy)-4-fluoro-1-methoxybenzene

Cat. No. B1368871
M. Wt: 249.08 g/mol
InChI Key: SMDOYNMQDHFMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethoxy)-4-fluoro-1-methoxybenzene is a useful research compound. Its molecular formula is C9H10BrFO2 and its molecular weight is 249.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromoethoxy)-4-fluoro-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoethoxy)-4-fluoro-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Bromoethoxy)-4-fluoro-1-methoxybenzene

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

2-(2-bromoethoxy)-4-fluoro-1-methoxybenzene

InChI

InChI=1S/C9H10BrFO2/c1-12-8-3-2-7(11)6-9(8)13-5-4-10/h2-3,6H,4-5H2,1H3

InChI Key

SMDOYNMQDHFMGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)OCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 10.0 g of 5-fluoro-2-methoxyphenol, 52.9 g of ethylenebromide and 14.6 g of potassium carbonate in 50 ml of N,N-dimethylformamide was heated for 11 hours at 80° C. After cooling, the reaction mixture was poured into water and extracted with ethyl acetate. The extract was washed with water, dried and evaporated. The residue was chromatographed on silica gel using 50% chloroform-n-hexane as an eluent to give 11.6 g of the desired compound as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
52.9 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.